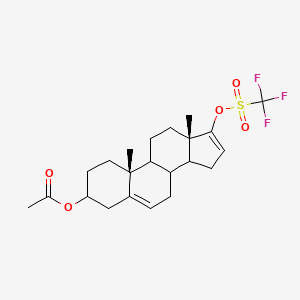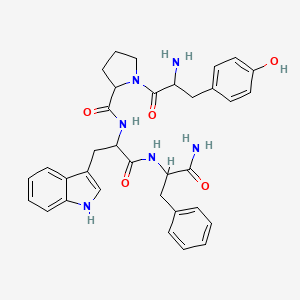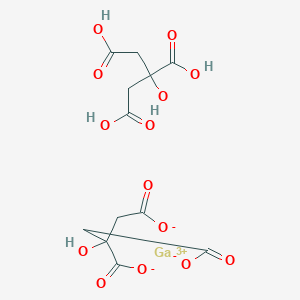![molecular formula C17H16IN3O3 B14800038 4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B14800038.png)
4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-hydroxybenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a hydrazino group, a hydroxybenzylidene moiety, and an iodophenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-hydroxybenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide typically involves the condensation of 2-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-iodophenyl-4-oxobutanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(2-hydroxybenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-[2-(2-hydroxybenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The hydroxybenzylidene moiety can form hydrogen bonds with target proteins, while the hydrazino group can participate in nucleophilic attacks. The iodophenyl group may enhance the compound’s binding affinity through halogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(2-hydroxybenzylidene)hydrazino]-N-(1-naphthyl)-4-oxobutanamide
- 4-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(1-naphthyl)-4-oxobutanamide
- 4-[2-(2-hydroxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-4-oxobutanamide
Uniqueness
4-[2-(2-hydroxybenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential for halogen bonding. This makes it particularly useful in applications requiring high binding affinity and specificity .
Eigenschaften
Molekularformel |
C17H16IN3O3 |
|---|---|
Molekulargewicht |
437.23 g/mol |
IUPAC-Name |
N'-[(E)-(2-hydroxyphenyl)methylideneamino]-N-(4-iodophenyl)butanediamide |
InChI |
InChI=1S/C17H16IN3O3/c18-13-5-7-14(8-6-13)20-16(23)9-10-17(24)21-19-11-12-3-1-2-4-15(12)22/h1-8,11,22H,9-10H2,(H,20,23)(H,21,24)/b19-11+ |
InChI-Schlüssel |
VNAQDINBUTVBIF-YBFXNURJSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)I)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-N-[cyclohexyl(methyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799958.png)
![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate](/img/structure/B14799977.png)
![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione methanesulfonate](/img/structure/B14799984.png)

![Tert-butyl [2-(3-morpholinyl)ethyl]carbamate hydrochloride](/img/structure/B14799997.png)
![4,4'-methanediylbis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}](/img/structure/B14800008.png)
![N'-[(E)-(2,4-dimethylphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B14800010.png)
![1-Piperazinecarboxylic acid, 4-[[3-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-4-(trifluoromethyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester](/img/structure/B14800013.png)
![2-(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14800016.png)
![calcium;19,21-dihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14800018.png)

![5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine](/img/structure/B14800028.png)

